![molecular formula C21H19N3O4S B253845 4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one](/img/structure/B253845.png)
4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one, commonly known as MBTPS, is a benzoxazine derivative that has gained significant attention in scientific research. MBTPS is known for its unique chemical structure and its potential applications in various fields such as medicine, biology, and chemistry.
Mécanisme D'action
MBTPS exerts its biological effects by inhibiting the activity of the protease responsible for the processing of SREBPs. SREBPs are transcription factors that regulate the expression of genes involved in lipid metabolism. Inhibition of SREBP processing by MBTPS leads to a decrease in the expression of genes involved in lipid synthesis and uptake, resulting in a decrease in cellular lipid levels. This mechanism of action is responsible for the anti-inflammatory, anti-cancer, and anti-Alzheimer's disease properties of MBTPS.
Biochemical and Physiological Effects:
MBTPS has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the protease responsible for the processing of SREBPs, leading to a decrease in cellular lipid levels. This effect has been linked to the anti-inflammatory, anti-cancer, and anti-Alzheimer's disease properties of MBTPS. In addition, MBTPS has also been shown to inhibit the activity of other proteases, including cathepsin B and D, which play a role in the degradation of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MBTPS for lab experiments is its unique chemical structure, which allows for the study of protein processing and trafficking. MBTPS has also been shown to possess anti-inflammatory and anti-cancer properties, making it a valuable tool for studying these diseases. However, one of the limitations of MBTPS is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of MBTPS. One potential direction is the development of new derivatives of MBTPS with improved solubility and bioavailability. Another direction is the study of the effects of MBTPS on other proteases and their substrates. Finally, the use of MBTPS as a tool for studying lipid metabolism and its role in various diseases is an area that warrants further investigation.
Méthodes De Synthèse
The synthesis of MBTPS involves the reaction of 4-methyl-6-hydroxybenzoxazine with 4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure MBTPS.
Applications De Recherche Scientifique
MBTPS has been extensively studied for its potential applications in various fields of scientific research. In medicine, MBTPS has been shown to possess anti-inflammatory and anti-cancer properties. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis. In addition, MBTPS has also been studied for its potential use in the treatment of Alzheimer's disease. In biology, MBTPS has been used as a tool to study protein processing and trafficking. It has been found to inhibit the activity of the protease responsible for the processing of sterol regulatory element-binding proteins (SREBPs). In chemistry, MBTPS has been used as a starting material for the synthesis of other benzoxazine derivatives.
Propriétés
Formule moléculaire |
C21H19N3O4S |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
4-methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C21H19N3O4S/c1-23-14-8-12(6-7-16(14)28-10-18(23)26)15(25)9-24-11-22-20-19(21(24)27)13-4-2-3-5-17(13)29-20/h6-8,11H,2-5,9-10H2,1H3 |
Clé InChI |
PJINVMNDJOMQBR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C=NC4=C(C3=O)C5=C(S4)CCCC5 |
SMILES canonique |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C=NC4=C(C3=O)C5=C(S4)CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253762.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253763.png)
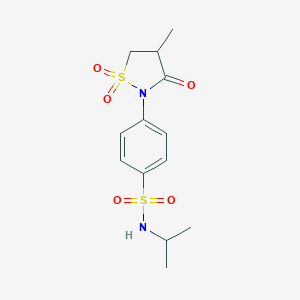
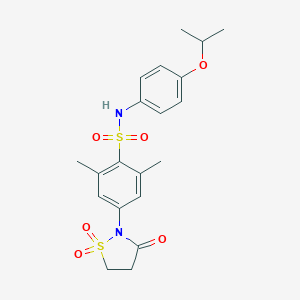

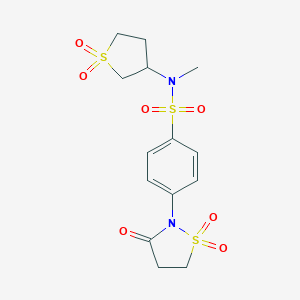
![2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B253769.png)
![2-fluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253772.png)
![5-(4-chlorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253774.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)
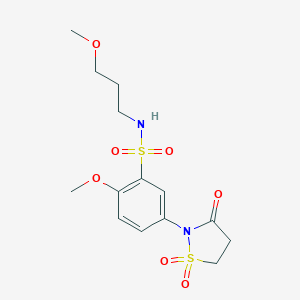
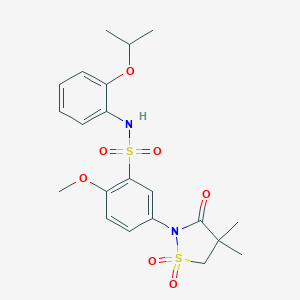
![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)